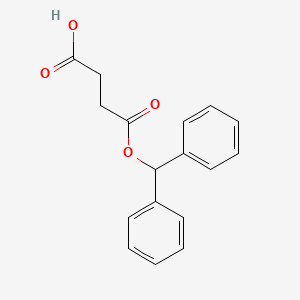
3-Aminohex-5-enoic acid hydrochloride
Descripción general
Descripción
3-Aminohex-5-enoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group and a double bond within its hexenoic acid structure .
Aplicaciones Científicas De Investigación
3-Aminohex-5-enoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential, particularly in the development of anti-epileptic drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-5-hexenoic acid hydrochloride is GABA transaminase , an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
3-Amino-5-hexenoic acid hydrochloride, also known as Vigabatrin, is an irreversible inhibitor of GABA transaminase . It works by increasing the levels of circulating GABA in the brain by inhibiting the enzyme responsible for GABA metabolism . This results in an increase in GABA concentrations, leading to enhanced GABAergic neurotransmission .
Biochemical Pathways
The inhibition of GABA transaminase leads to an increase in GABA levels, which in turn enhances GABAergic neurotransmission . This can have a significant impact on several biochemical pathways, particularly those involved in neural signaling and synaptic transmission .
Pharmacokinetics
As a gaba transaminase inhibitor, it is expected to be well-absorbed and distributed throughout the body, particularly in the central nervous system where its target enzyme is located .
Result of Action
The result of the action of 3-Amino-5-hexenoic acid hydrochloride is an increase in GABA levels in the brain, leading to enhanced GABAergic neurotransmission . This can help to reduce the frequency and severity of seizures in patients with refractory complex partial seizures and infantile spasms .
Action Environment
The action, efficacy, and stability of 3-Amino-5-hexenoic acid hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other medications, and individual patient factors such as age, weight, and overall health status .
Safety and Hazards
Direcciones Futuras
While there isn’t specific information available on the future directions of 3-Amino-5-hexenoic acid hydrochloride, it’s worth noting that amino acids and their derivatives have wide applications in various fields of research and industry. They are often used in the synthesis of peptides and proteins, and can also serve as building blocks for the synthesis of a variety of natural product-like compounds .
Análisis Bioquímico
Biochemical Properties
3-Amino-5-hexenoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as amino acid decarboxylases and transaminases. The interactions between 3-Amino-5-hexenoic acid hydrochloride and these enzymes can lead to the formation of new compounds or the inhibition of specific biochemical pathways, thereby affecting cellular metabolism and function .
Cellular Effects
The effects of 3-Amino-5-hexenoic acid hydrochloride on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Amino-5-hexenoic acid hydrochloride may alter the expression of genes involved in amino acid metabolism, leading to changes in the production of key metabolites. Additionally, this compound can affect cell signaling pathways by interacting with receptors or signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-5-hexenoic acid hydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, 3-Amino-5-hexenoic acid hydrochloride may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-hexenoic acid hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or other chemical changes. Long-term studies have shown that 3-Amino-5-hexenoic acid hydrochloride can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Amino-5-hexenoic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, 3-Amino-5-hexenoic acid hydrochloride can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of 3-Amino-5-hexenoic acid hydrochloride in research and therapeutic applications .
Metabolic Pathways
3-Amino-5-hexenoic acid hydrochloride is involved in several metabolic pathways, including amino acid metabolism and energy production. This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of key metabolites. For example, 3-Amino-5-hexenoic acid hydrochloride may be converted into other amino acids or metabolites through enzymatic reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3-Amino-5-hexenoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. The localization and accumulation of 3-Amino-5-hexenoic acid hydrochloride within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-Amino-5-hexenoic acid hydrochloride is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 3-Amino-5-hexenoic acid hydrochloride may be directed to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminohex-5-enoic acid hydrochloride typically involves the reaction of hexenoic acid derivatives with ammonia or amine sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminohex-5-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of 3-Aminohex-5-enoic acid.
Reduction: Saturated aminohexanoic acid derivatives.
Substitution: Various substituted aminohexenoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminohex-5-enoic acid: Similar structure but differs in the position of the amino group.
4-Aminohex-4-enoic acid: Another hexenoic acid derivative with the amino group at a different position.
Uniqueness
3-Aminohex-5-enoic acid hydrochloride is unique due to its specific interaction with GABA-AT, making it a valuable compound in the development of anti-epileptic drugs. Its distinct structure allows for targeted inhibition of the enzyme, which is not observed with other similar compounds .
Propiedades
IUPAC Name |
3-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGGODHJJCONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)
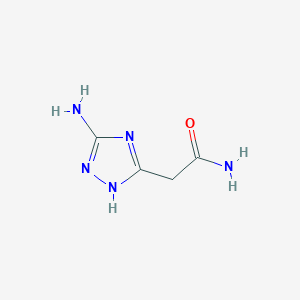
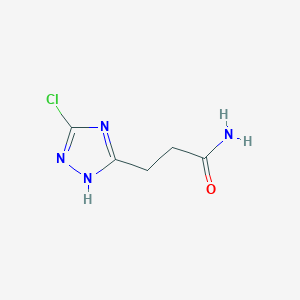
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
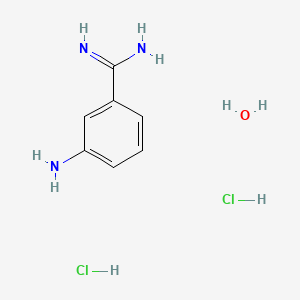
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
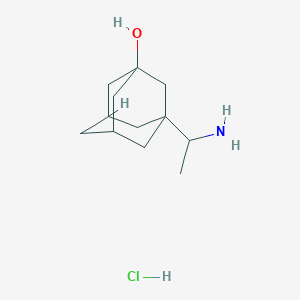

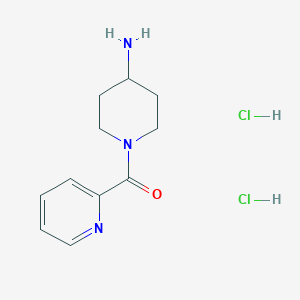

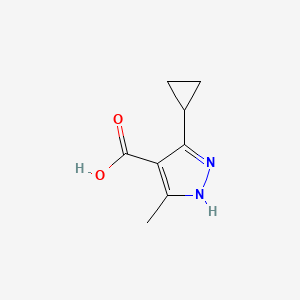
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
